叔丁基-N-(5-氰-1,2-噁唑-3-基)甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

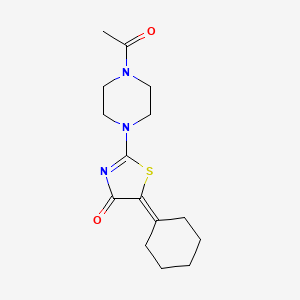

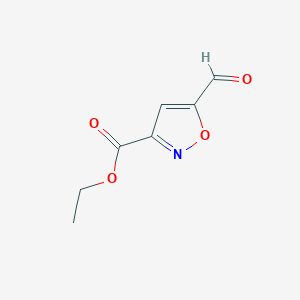

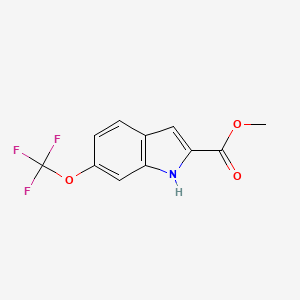

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate is a chemical compound with the molecular formula C9H11N3O3 . It contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aromatic), 1 nitrile (aromatic), and 1 Isoxazole .

Synthesis Analysis

The synthesis of oxazolines, which includes Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate, has been a subject of numerous investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate includes a five-membered ring, a (thio-) carbamate (aromatic), a nitrile (aromatic), and an Isoxazole . It also contains 1 double bond and 1 triple bond .科学研究应用

结构分析和同构体家族

叔丁基衍生物的结构特性已得到广泛研究。例如,叔丁基(5-氯戊二烯-2,4-二炔-1-基)氨基甲酸酯和叔丁基(5-碘戊二烯-2,4-二炔-1-基)氨基甲酸酯是同构体化合物家族中的新成员。这些化合物通过涉及相同羰基的双叉 N—H⋯O 氢键和 C—X⋯O 卤素键连接,展示了它们在形成稳定结构以用于进一步应用的潜力 (Baillargeon et al., 2017)。

环状类似物的合成

另一个重要的应用是合成 2'-脱氧核苷酸的环状类似物。化合物叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯作为这些类似物对映选择性合成的关键中间体。其晶体结构证实了环戊烷环的相对取代,这有助于开发用于治疗应用的核苷酸类似物 (Ober et al., 2004)。

有机合成和催化

在有机合成领域,叔丁基衍生物用作中间体和催化剂。例如,据报道,溴化铟(III)和氯化铟在无溶剂条件下有效催化胺与 (Boc)2O 的 N-叔丁氧羰基化,产生各种 N-叔丁基氨基甲酸酯,收率极高。这种方法具有化学选择性,突出了该化合物在合成受保护胺而不发生副反应中的用途 (Chankeshwara & Chakraborti, 2006)。

材料科学和传感材料

叔丁基衍生物也在材料科学中找到了应用,特别是在开发传感材料方面。例如,带有叔丁基基团的苯并噻唑改性咔唑衍生物已被用于创建能够检测挥发性酸蒸气的强蓝色发光纳米纤维。叔丁基基团的存在在凝胶形成和有效吸附和扩散分析物中起着至关重要的作用,证明了该化合物在开发化学传感器中的潜力 (Sun et al., 2015)。

未来方向

The future directions for research on Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as pharmaceuticals and industrial chemistry. Given the wide range of biological activities of oxazole derivatives, there is also potential for further investigation into their biological activities and mechanisms of action .

属性

IUPAC Name |

tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,1-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBAORSTNSIMEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)

![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)

![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)

![2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2721165.png)

![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)